molecular formula C39H51N5O6S B10849975 (R)-3-((2S,3S)-3-(2-(4-(2-(dimethylamino)ethylamino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

(R)-3-((2S,3S)-3-(2-(4-(2-(dimethylamino)ethylamino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

Cat. No.: B10849975
M. Wt: 717.9 g/mol
InChI Key: MXFYEUZYULOCTL-SQKWSBCUSA-N
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Description

Preparation Methods

The synthesis of KNI-10761 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic route typically starts with the formation of a core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy and stability .

Chemical Reactions Analysis

KNI-10761 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

KNI-10761 has a wide range of scientific research applications, including:

Mechanism of Action

KNI-10761 exerts its effects by inhibiting specific proteases, such as plasmepsins, which are involved in the degradation of hemoglobin in malaria parasites. The compound binds to the active site of the protease, preventing it from cleaving its substrate. This inhibition disrupts the parasite’s ability to obtain nutrients from hemoglobin, ultimately leading to its death. The molecular targets and pathways involved include the active site residues of the protease and the downstream effects on the parasite’s metabolism .

Comparison with Similar Compounds

KNI-10761 is compared with other similar compounds, such as KNI-10729 and KNI-10683, which also inhibit proteases but have different structural features and inhibitory profiles. KNI-10761 is unique in its high potency and selectivity for specific proteases, making it a promising candidate for further development. Similar compounds include:

KNI-10761 stands out due to its unique structural features and high efficacy in inhibiting target proteases, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C39H51N5O6S

Molecular Weight

717.9 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-[4-[2-(dimethylamino)ethylamino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C39H51N5O6S/c1-24-18-28(40-16-17-43(5)6)19-25(2)35(24)50-22-32(46)41-30(20-26-12-8-7-9-13-26)34(47)38(49)44-23-51-39(3,4)36(44)37(48)42-33-29-15-11-10-14-27(29)21-31(33)45/h7-15,18-19,30-31,33-34,36,40,45,47H,16-17,20-23H2,1-6H3,(H,41,46)(H,42,48)/t30-,31+,33-,34-,36+/m0/s1

InChI Key

MXFYEUZYULOCTL-SQKWSBCUSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NCCN(C)C

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NCCN(C)C

Origin of Product

United States

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